Molecular Weight Reduction of ~45% Versus Sildenafil Confers Favorable Permeability and Ligand Efficiency Potential
The target compound has a molecular weight of 263.39 g/mol, which is 213.2 g/mol lower than sildenafil (476.59 g/mol) and 126.0 g/mol lower than tadalafil (389.4 g/mol) [1][2]. This represents a ~45% reduction versus sildenafil. In fragment-based and lead-like optimization programs, lower MW correlates with higher ligand efficiency (LE) and improved probability of downstream ADME compatibility. The reduced MW also places the compound closer to the 'lead-like' chemical space (MW ≤ 350) rather than the 'drug-like' space occupied by marketed PDE5 inhibitors [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 263.39 |
| Comparator Or Baseline | Sildenafil: 476.59; Tadalafil: 389.4 |
| Quantified Difference | −213.2 g/mol vs sildenafil (−44.7%); −126.0 g/mol vs tadalafil (−32.4%) |
| Conditions | Calculated molecular weight from molecular formula C₁₅H₂₅N₃O (target compound), C₂₂H₃₀N₆O₄S (sildenafil), C₂₂H₁₉N₃O₄ (tadalafil) |
Why This Matters
Lower molecular weight generally correlates with higher ligand efficiency, improved passive membrane permeability, and greater synthetic tractability for analog generation in early-stage hit-to-lead campaigns [3].
- [1] ECBD/EOS57580 Entry. Sildrug Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. URL: https://sildrug.ibb.waw.pl/ecbd/EOS57580/ (accessed 2026-05-09). View Source
- [2] Table 4. MW, TPSA, LogP, H-Bond Parameters for Clonazepam, Fluoxetine, Propranolol, Sildenafil, and Tadalafil. J. Clin. Med. 2025, 14, 6951. URL: https://pmc.ncbi.nlm.nih.gov/articles/PMC12524568/table/jcm-14-06951-t004/ View Source
- [3] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46(1–3), 3–26. View Source
